(2-Chlorophenyl)methyl 2-benzamidoacetate
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Overview
Description
(2-Chlorophenyl)methyl 2-benzamidoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group attached to a methyl ester, which is further connected to a benzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl 2-benzamidoacetate typically involves the esterification of 2-chlorobenzyl alcohol with 2-benzamidoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyl 2-benzamidoacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzyl alcohol and 2-benzamidoacetic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products
Hydrolysis: 2-Chlorobenzyl alcohol and 2-benzamidoacetic acid.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)methyl 2-benzamidoacetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methyl 2-benzamidoacetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzamido group can form hydrogen bonds with amino acid residues in the enzyme, while the chlorophenyl group provides hydrophobic interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)methyl 2-aminoacetate: Similar structure but with an amino group instead of a benzamido group.
(2-Chlorophenyl)methyl 2-hydroxyacetate: Contains a hydroxy group instead of a benzamido group.
(2-Chlorophenyl)methyl 2-methylacetate: Features a methyl group in place of the benzamido group.
Uniqueness
(2-Chlorophenyl)methyl 2-benzamidoacetate is unique due to the presence of both the chlorophenyl and benzamido groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
(2-chlorophenyl)methyl 2-benzamidoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-14-9-5-4-8-13(14)11-21-15(19)10-18-16(20)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYDCOKMKAYPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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